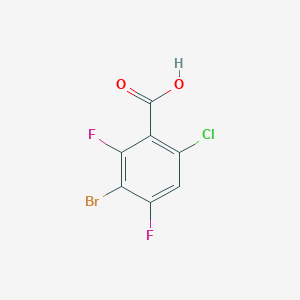

3-Bromo-6-chloro-2,4-difluorobenzoic acid

Description

Significance of Highly Halogenated Aromatic Scaffolds in Modern Organic Synthesis

Highly halogenated aromatic scaffolds are of paramount importance in modern organic synthesis for several reasons. The presence of multiple halogen atoms can significantly influence the reactivity of the aromatic ring, often leading to regioselective transformations that would be difficult to achieve with less substituted analogues. mdpi.com Furthermore, halogens can serve as versatile synthetic handles, enabling a wide array of cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. nih.gov This synthetic flexibility is a cornerstone of contemporary drug discovery and materials science, allowing for the construction of complex molecular architectures from relatively simple, halogenated precursors.

The electronic effects of halogens, particularly the strong electron-withdrawing nature of fluorine, can also modulate the physicochemical properties of a molecule, such as its acidity, lipophilicity, and metabolic stability. These modifications are crucial in the design of new pharmaceutical agents and agrochemicals.

Role of Benzoic Acid Derivatives as Precursors for Advanced Molecular Architectures

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis. The carboxylic acid group is a versatile functional group that can be readily converted into a variety of other functionalities, including esters, amides, and acid chlorides. This reactivity allows for the facile incorporation of the benzoic acid scaffold into larger and more complex molecules.

In the context of drug discovery, the benzoic acid moiety is a common feature in many biologically active compounds. It can participate in crucial binding interactions with biological targets, such as hydrogen bonding and electrostatic interactions. The ability to synthesize a diverse range of substituted benzoic acids is therefore essential for the development of new therapeutic agents.

Specific Research Gaps and Opportunities Pertaining to 3-Bromo-6-chloro-2,4-difluorobenzoic Acid

Despite the clear potential of polyhalogenated benzoic acids, a thorough review of the scientific literature reveals a significant research gap concerning this compound specifically. While the compound is commercially available from some suppliers, there is a notable absence of published research detailing its synthesis, reactivity, or potential applications.

This lack of data presents a clear opportunity for the scientific community. Key areas for investigation include:

Development of a robust and scalable synthetic route: The current commercial availability does not preclude the need for an efficient and well-documented synthesis that can be readily adopted by research laboratories.

Exploration of its reactivity: A systematic study of the compound's reactivity in various chemical transformations, particularly in cross-coupling reactions, would be highly valuable. Understanding the regioselectivity of these reactions in the presence of multiple different halogens would be a significant contribution to the field of organic synthesis.

Investigation of its potential biological activity: Given the prevalence of halogenated aromatic compounds in pharmaceuticals, screening this compound and its derivatives for various biological activities could lead to the discovery of new lead compounds for drug development.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H2BrClF2O2 |

|---|---|

Molecular Weight |

271.44 g/mol |

IUPAC Name |

3-bromo-6-chloro-2,4-difluorobenzoic acid |

InChI |

InChI=1S/C7H2BrClF2O2/c8-5-3(10)1-2(9)4(6(5)11)7(12)13/h1H,(H,12,13) |

InChI Key |

KEFHFOMBFCUHJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)C(=O)O)F)Br)F |

Origin of Product |

United States |

Advanced Chemical Reactivity and Transformation Mechanisms of 3 Bromo 6 Chloro 2,4 Difluorobenzoic Acid

Reactivity Profile of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that allows for a variety of chemical transformations, providing access to a wide range of derivatives. The electronic environment of the aromatic ring, being electron-deficient due to the presence of multiple halogen atoms, modulates the reactivity of the carboxyl group.

Esterification is a fundamental transformation of carboxylic acids, and 3-bromo-6-chloro-2,4-difluorobenzoic acid can be converted to its corresponding esters, which are valuable intermediates in organic synthesis. While specific optimized protocols for this particular molecule are not extensively documented in publicly available literature, standard esterification methods are applicable.

One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.net The reaction is typically performed under reflux conditions, and the removal of water, a byproduct, drives the equilibrium towards the formation of the ester. youtube.com For a substrate like this compound, the reaction with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl ester. The presence of an ortho-chloro substituent might introduce some steric hindrance, potentially requiring longer reaction times or more forcing conditions.

Alternative methods that proceed under milder conditions include the use of coupling agents or the reaction of the corresponding acid chloride with an alcohol. For instance, reacting the carboxylic acid with an alcohol in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can afford the ester at room temperature.

The existence of ester derivatives like methyl 6-bromo-3-chloro-2,4-difluorobenzoate is confirmed by its availability from commercial suppliers, indicating that its synthesis is well-established, likely through one of the aforementioned standard procedures.

Table 1: General Methods for the Esterification of Benzoic Acids

| Method | Reagents and Conditions | Advantages | Potential Considerations |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄), Heat | Inexpensive reagents, suitable for large-scale synthesis. | Reversible reaction, may require harsh conditions, potential for side reactions. |

| Carbodiimide Coupling | Alcohol, Coupling Agent (e.g., DCC, EDC), Catalyst (e.g., DMAP) | Mild reaction conditions, high yields. | Coupling agents can be expensive, removal of byproducts can be challenging. |

Acid halides and anhydrides are highly reactive derivatives of carboxylic acids that serve as important intermediates in the synthesis of esters, amides, and other acyl compounds.

Acid Halides: The conversion of this compound to its acid chloride, 3-bromo-6-chloro-2,4-difluorobenzoyl chloride, can be achieved using standard halogenating agents. Thionyl chloride (SOCl₂) is a common reagent for this transformation, often used with a catalytic amount of N,N-dimethylformamide (DMF). libretexts.orgyoutube.comresearchgate.net The reaction typically proceeds by heating the carboxylic acid with an excess of thionyl chloride, followed by removal of the excess reagent and the volatile byproducts (SO₂ and HCl) by distillation. libretexts.org Other reagents like oxalyl chloride, phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃) can also be employed. youtube.com The steric hindrance from the ortho-chloro group might influence the reaction rate, potentially requiring elevated temperatures or longer reaction times to achieve complete conversion. The high reactivity of the resulting acid chloride necessitates handling under anhydrous conditions to prevent hydrolysis back to the carboxylic acid. researchgate.net

Anhydrides: Symmetric anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often at high temperatures, or more commonly, by reacting the carboxylic acid with a dehydrating agent like acetic anhydride (B1165640). A more controlled synthesis involves the reaction of the sodium salt of the carboxylic acid with its corresponding acid chloride. While no specific synthesis of 3-bromo-6-chloro-2,4-difluorobenzoic anhydride is documented, these general methods are expected to be applicable. The formation of mixed anhydrides is also a key strategy in peptide coupling and other acylation reactions.

Amides are another important class of carboxylic acid derivatives, prevalent in many biologically active molecules and materials. The synthesis of amides from this compound can be accomplished through several standard synthetic routes. libretexts.org

A highly efficient method for amide formation involves the reaction of the corresponding acid chloride with a primary or secondary amine. libretexts.orgtifr.res.in This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. tifr.res.in The high reactivity of the acid chloride ensures that the reaction usually proceeds to completion under mild conditions.

Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using a variety of coupling agents. fishersci.at Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and carbodiimides (e.g., EDC, DCC) are widely used to activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine. fishersci.atnih.gov These methods are often preferred for their mild conditions and broad substrate scope. For sterically hindered substrates, the use of a Lewis acid catalyst like TiCl₄ has also been reported to mediate the direct condensation of carboxylic acids and amines. nih.gov

Table 2: Common Reagents for Amide Synthesis from Carboxylic Acids

| Method | Activating/Coupling Agent | Typical Conditions |

|---|---|---|

| Via Acid Chloride | Thionyl chloride or Oxalyl chloride followed by amine and base | Anhydrous solvent, often at room temperature |

| Carbodiimide Coupling | EDC, DCC with HOBt or DMAP | Aprotic solvent (e.g., DMF, DCM), 0°C to room temperature |

| Phosphonium/Uronium Reagents | PyBOP, HBTU, HATU | Aprotic solvent, often with a non-nucleophilic base (e.g., DIEA) |

Decarboxylation, the removal of the carboxyl group, of aromatic carboxylic acids can be a challenging transformation. However, for electron-deficient benzoic acids, such as this compound, several methods have been developed. The electron-withdrawing nature of the halogen substituents can facilitate this process under certain conditions.

One common laboratory method for the decarboxylation of benzoic acids involves heating the acid with soda lime (a mixture of NaOH and CaO). iajpr.com This reaction typically proceeds via the formation of the sodium salt, followed by the elimination of carbon dioxide. Another approach involves the copper-catalyzed decarboxylation, where the reaction is heated in a high-boiling solvent like quinoline (B57606) in the presence of a copper salt. nih.gov

More recently, photoredox catalysis has emerged as a mild and efficient method for the decarboxylation of both electron-rich and electron-deficient benzoic acids. acs.orgacs.orgrsc.org These reactions often proceed via the formation of an aryl radical intermediate through a single-electron transfer process, which can then be trapped by a hydrogen atom source. acs.orgnih.gov For instance, visible light-mediated decarboxylation can be achieved using organic photoredox catalysts. acs.orgacs.org The high oxidation potential of electron-deficient benzoic acids can be a challenge for some oxidative radical decarboxylation methods, but specialized catalytic systems have been developed to overcome this. nih.gov Additionally, copper-mediated decarboxylative functionalizations, such as halogenation, have been reported for electron-deficient benzoic acids under aerobic conditions. organic-chemistry.org

The carboxylic acid group can act as a directing group in transition metal-catalyzed C-H functionalization reactions, enabling the selective introduction of new substituents at the ortho position. rsc.orgacs.org This strategy has become a powerful tool in organic synthesis for the construction of complex aromatic molecules. The reaction typically proceeds through the formation of a metallacyclic intermediate involving the carboxylate and the ortho C-H bond.

While specific examples involving this compound are not readily found in the literature, the principles of carboxylate-directed C-H functionalization are well-established. rsc.orgnih.gov A variety of transition metals, including palladium, rhodium, and ruthenium, have been employed to catalyze these transformations. rsc.orgrsc.orgnih.gov The carboxylate group, being a weakly coordinating directing group, can effectively direct the metal catalyst to the adjacent C-H bond, leading to its cleavage and subsequent functionalization with various coupling partners.

The introduction of a methyl group at the ortho position to the carboxyl group is a valuable transformation. Palladium-catalyzed ortho-C-H methylation of benzoic acids has been achieved using various methylating agents. The reaction is directed by the weakly coordinating carboxyl group, offering a direct route to ortho-methylated benzoic acids.

Although a specific protocol for the ortho-C-H methylation of this compound has not been reported, analogous reactions on other benzoic acids provide insight into the potential reactivity. In the case of this compound, the two potential ortho positions are occupied by a chloro and a fluoro substituent, respectively. Therefore, direct ortho-C-H methylation is not possible. However, the principles of carboxylate-directed C-H activation are crucial for understanding the reactivity of related, less substituted analogues and for the design of synthetic routes where such transformations might be applicable before the introduction of all substituents.

C-H Functionalization Directed by the Carboxyl Group

Arylation Reactions on the Aromatic Ring

Arylation reactions, which form new carbon-carbon bonds by introducing an aryl group onto the molecule, are a cornerstone of modern synthetic chemistry. For this compound, the most reactive site for such transformations is the carbon-bromine bond. Copper-catalyzed C-arylation reactions, a type of Ullmann condensation, are effective for coupling aryl halides with various carbon nucleophiles. beilstein-journals.org

Research indicates that the efficiency of these reactions is often influenced by the electronic nature of the aryl halide. beilstein-journals.org Aryl halides that possess electron-withdrawing groups typically exhibit enhanced reactivity. beilstein-journals.org The structure of this compound, with its four electron-withdrawing halogen atoms and a carboxylic acid group, renders the aromatic ring highly electron-deficient and thus well-suited for such transformations.

A critical aspect of these reactions is the selective reactivity among different halogens. The general reactivity trend for aryl halides in many coupling reactions is I > Br > Cl. beilstein-journals.org When a molecule contains both a bromine and a chlorine atom, the carbon-bromine bond is preferentially cleaved and substituted. This inherent selectivity allows for the arylation reaction to be directed specifically to the bromine-bearing carbon at position 3, leaving the chlorine atom at position 6 available for subsequent, different chemical modifications.

Table 1: Predicted Selectivity in C-Arylation of Halogenated Benzoic Acids

| Starting Material | Primary Reactive Site | Rationale |

| This compound | C3-Br Bond | Higher reactivity of C-Br vs. C-Cl bond in cross-coupling reactions. |

| 3-Iodo-6-chloro-2,4-difluorobenzoic acid | C3-I Bond | C-I bond is the most labile among carbon-halogen bonds. |

| 3,6-Dichlorobenzoic acid | C3 or C6 Bond | Similar reactivity, potentially leading to mixtures without other directing factors. |

**3.2. Mechanistic Studies of Halogen Substituent Reactivity

The reactivity of the halogen substituents on the aromatic ring of this compound is not uniform. The distinct electronic properties and bond strengths of bromine, chlorine, and fluorine atoms dictate their behavior in various chemical transformations.

Mechanistic Studies of Halogen Substituent Reactivity

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Arenes

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with activating electron-withdrawing groups. libretexts.org The generally accepted mechanism proceeds in two steps: the nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, restoring the ring's aromaticity. libretexts.org

The presence of strong electron-withdrawing groups is crucial as they stabilize the negatively charged intermediate, lowering the activation energy for its formation. libretexts.org this compound is highly activated for SNAr due to the cumulative electron-withdrawing effects of its four halogen atoms and the carboxylic acid function. The fluorine atoms at positions 2 and 4, being ortho and para to the chloro and bromo substituents, provide powerful activation for nucleophilic attack at the halogen-bearing carbons. While fluoride (B91410) is often a very effective leaving group in SNAr on highly activated rings, the precise site of substitution on this molecule would depend on the specific nucleophile and reaction conditions, targeting either the chlorine or fluorine positions, which are strongly activated by other substituents.

Cross-Coupling Methodologies Involving Carbon-Halogen Bonds (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and an organoboron compound, such as a boronic acid. libretexts.orgtcichemicals.com This reaction is fundamental for synthesizing complex biaryl compounds. tcichemicals.com

A defining feature of the Suzuki-Miyaura reaction is its selectivity, which is governed by the differing reactivity of carbon-halogen bonds. The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step, and the bond dissociation energy follows the trend C-I < C-Br < C-Cl. Consequently, the C-Br bond in this compound is significantly more reactive than the C-Cl bond.

This reactivity difference enables selective and sequential cross-coupling reactions. It is possible to first perform a Suzuki-Miyaura coupling at the more reactive C-Br bond under relatively mild conditions, while leaving the C-Cl bond untouched. nih.gov The resulting chlorinated biaryl compound can then undergo a second, different coupling reaction at the C-Cl position, often requiring more forcing conditions (e.g., higher temperatures, stronger bases, or more specialized catalysts). libretexts.org This stepwise approach provides a powerful strategy for the controlled synthesis of complex, unsymmetrically substituted biaryl structures.

Table 2: Illustrative Sequential Suzuki-Miyaura Coupling Strategy

| Step | Reactant | Coupling Partner | Expected Product | Rationale for Selectivity |

| 1 | This compound | Arylboronic Acid A | 3-Aryl-6-chloro-2,4-difluorobenzoic acid | Higher reactivity of the C-Br bond allows for selective coupling under milder conditions. |

| 2 | 3-Aryl-6-chloro-2,4-difluorobenzoic acid | Arylboronic Acid B | 3-Aryl-6-Aryl'-2,4-difluorobenzoic acid | The remaining C-Cl bond can be coupled under more rigorous reaction conditions. |

Halogen-Mediated Interactions and Their Influence on Molecular Transformations

This severe polarization of the ring is the dominant factor governing its transformations. It greatly enhances the electrophilicity of the aromatic carbons, making the molecule exceptionally susceptible to reactions involving nucleophiles, as seen in SNAr pathways. In palladium-catalyzed cross-coupling reactions, this electron-deficient nature facilitates the initial oxidative addition step, a critical part of the catalytic cycle. doi.org The specific positions of the halogens also create a unique electronic and steric environment that can direct the regioselectivity of incoming reagents, ensuring a high degree of predictability in its chemical behavior.

Strategies for Selective Reductive Dehalogenation

Reductive dehalogenation offers a method to selectively remove halogen substituents, often using them as temporary blocking groups to direct functionalization at other sites. sci-hub.se Catalytic hydrogenation is a common and effective technique for this purpose. sci-hub.se

Significant differences exist in the conditions required to reduce different aryl halides. Aryl bromides can be hydrogenolyzed more readily and under milder conditions than the corresponding aryl chlorides. sci-hub.se For instance, catalytic hydrogenation using palladium on carbon (Pd/C) at room temperature and atmospheric pressure of hydrogen gas can effectively remove a bromo substituent while leaving a chloro substituent intact. sci-hub.se This process is compatible with a range of other functional groups, including carboxylic acids and nitro groups. sci-hub.se

This selectivity is directly applicable to this compound. By carefully controlling the reaction conditions (catalyst loading, reaction time), it is possible to achieve the selective reductive removal of the bromine atom at position 3 to yield 6-chloro-2,4-difluorobenzoic acid.

Table 3: Conditions for Selective Reductive Dehalogenation

| Target Transformation | Reagents & Conditions | Rationale |

| Selective De-bromination | Pd/C (0.5-1 mol%), H₂ (1 atm), NaHCO₃, Methanol, Room Temp. | Aryl bromides are reduced more rapidly than aryl chlorides under these mild conditions. sci-hub.se |

| Complete De-halogenation | More forcing conditions (higher pressure, temperature, or different catalyst) | Reduction of the more robust C-Cl bond requires more vigorous conditions. |

**3.3. Derivatization Strategies for Expanding Molecular Diversity

Derivatization involves the chemical modification of a lead compound to generate a library of analogues, which is essential for developing new materials and therapeutic agents. This compound offers multiple handles for derivatization, allowing for the systematic expansion of its molecular framework.

The most direct site for modification is the carboxylic acid group. Standard organic transformations can be employed to convert it into a variety of other functional groups:

Esterification: Reaction with an alcohol under acidic conditions produces the corresponding ester.

Amidation: Activation of the carboxylic acid (e.g., to an acyl chloride) followed by reaction with an amine yields an amide.

Reduction: Use of a suitable reducing agent can convert the carboxylic acid to a benzyl (B1604629) alcohol.

Concurrently, the halogen atoms provide orthogonal sites for derivatization, primarily through the cross-coupling and substitution reactions discussed previously. The selective reactivity of the C-Br bond allows for the introduction of a wide array of aryl or alkyl groups via Suzuki-Miyaura coupling. This modular approach, combining reactions at the carboxylic acid with selective modifications at the halogen positions, enables the creation of a large and diverse library of compounds from a single, versatile starting material.

Derivatization Strategies for Expanding Molecular Diversity

Introduction of Diverse Chemical Functionalities via Halogen Exchange

The presence of three different halogen atoms on the aromatic ring of this compound offers a versatile platform for the selective introduction of new functional groups through halogen exchange reactions. The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for controlled, site-specific modifications. Generally, the C-Br bond is more susceptible to cleavage and replacement than the C-Cl bond, which in turn is more reactive than the highly stable C-F bond. This hierarchy in reactivity is fundamental to orchestrating selective chemical transformations.

Halogen exchange reactions can be effectively utilized to replace a halogen atom with another, thereby altering the reactivity of the molecule for subsequent synthetic steps. science.gov For instance, a less reactive chloro or fluoro group could be replaced by a more reactive iodo group, facilitating cross-coupling reactions. science.gov While specific studies on this compound are not extensively documented, the principles of halogen-metal exchange reactions are well-established. For example, treatment with organolithium reagents, such as n-butyllithium, at low temperatures could selectively replace the bromine atom. chemicalbook.com This would generate a lithium-aryl species, which can then be quenched with various electrophiles to introduce a wide array of functional groups, including alkyl, aryl, and carbonyl moieties.

The following table illustrates potential halogen exchange reactions and the resulting functionalities that could be introduced into the this compound scaffold, based on established methodologies for similar aromatic halides.

| Reagent/Catalyst | Halogen Targeted | Introduced Functionality | Potential Product Class |

| n-BuLi then Electrophile (e.g., R-CHO) | Bromine | Hydroxyalkyl | Substituted Benzoic Acids |

| Palladium Catalyst & Organostannane | Bromine/Chlorine | Aryl/Alkenyl | Biphenyl/Stilbene Derivatives |

| Copper(I) Iodide | Bromine | Iodo | Iodo-substituted Benzoic Acids |

| Sodium Azide | Chlorine (under specific conditions) | Azido | Azido-substituted Benzoic Acids |

It is important to note that reaction conditions such as temperature, solvent, and the choice of catalyst are crucial in achieving the desired selectivity.

Formation of Hydrazone Derivatives from Related Benzoic Acids

Hydrazones are a significant class of organic compounds characterized by the azomethine group (-NH–N=CH-). mdpi.com They are known to exhibit a wide range of biological activities and serve as versatile intermediates in the synthesis of various heterocyclic compounds. mdpi.comsemanticscholar.org The synthesis of hydrazones typically involves the condensation of a hydrazide with an aldehyde or a ketone. semanticscholar.org

While direct synthesis of hydrazone derivatives from this compound has not been specifically reported, the general pathway for their formation from related benzoic acids is well-documented. The first step would involve the conversion of the carboxylic acid group of this compound into its corresponding hydrazide. This is typically achieved by reacting the acid with thionyl chloride to form the acid chloride, which is then treated with hydrazine (B178648) hydrate.

Once the 3-Bromo-6-chloro-2,4-difluorobenzohydrazide is obtained, it can be reacted with a variety of aldehydes and ketones in a suitable solvent, often with a catalytic amount of acid, to yield the corresponding hydrazone derivatives. mdpi.comnih.gov The general reaction scheme is depicted below:

Step 1: Hydrazide Formation this compound + SOCl₂ → 3-Bromo-6-chloro-2,4-difluorobenzoyl chloride 3-Bromo-6-chloro-2,4-difluorobenzoyl chloride + N₂H₄·H₂O → 3-Bromo-6-chloro-2,4-difluorobenzohydrazide

Step 2: Hydrazone Formation 3-Bromo-6-chloro-2,4-difluorobenzohydrazide + R-CHO → 3-Bromo-6-chloro-2,4-difluorobenzoyl hydrazone derivative

The following table provides examples of hydrazone derivatives synthesized from related aromatic hydrazides, illustrating the potential for diverse structures.

| Aromatic Hydrazide | Aldehyde/Ketone | Resulting Hydrazone Derivative | Reference |

| 2-((3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)amino)-4-methylthiazole-5-carbohydrazide | 4-Fluorobenzaldehyde | 2-((3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)amino)-N'-(4-fluorobenzylidene)-4-methylthiazole-5-carbohydrazide | mdpi.com |

| 2-((3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)amino)-4-methylthiazole-5-carbohydrazide | 4-Bromobenzaldehyde | N'-(4-Bromobenzylidene)-2-((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)amino)-4-methylthiazole-5-carbohydrazide | mdpi.com |

| Cyanoacetyl hydrazine | 3-Acetylpyridine | Hydrazide-hydrazone derivative | nih.govresearchgate.net |

Synthesis of Complex Polycyclic Systems and Heterocycles

Halogenated benzoic acids are valuable precursors for the synthesis of complex polycyclic and heterocyclic systems. The strategic placement of halogen atoms in this compound allows for its use in a variety of cyclization reactions. While specific applications of this particular compound in the synthesis of polycyclic systems are not widely reported, the reactivity of similar 2-bromobenzoic acids provides a strong indication of its potential.

Aryl radical cyclizations are a powerful tool for the construction of nitrogen-containing heterocycles. researchgate.net In this approach, a 2-bromobenzoic acid derivative can be coupled with a suitable nitrogen-containing compound. Subsequent intramolecular homolytic aromatic substitution, often mediated by a radical initiator, can lead to the formation of tri- and tetracyclic isoindolinones, benzolactams, and isoquinolinones. researchgate.net The bromine atom at the 3-position of the subject compound is well-suited for initiating such radical cyclizations.

Furthermore, the di-fluoro substitution pattern can influence the regioselectivity of these cyclization reactions and the properties of the resulting polycyclic systems. The electron-withdrawing nature of the fluorine atoms can impact the electron density of the aromatic ring, thereby affecting the course of the cyclization.

The following table summarizes potential polycyclic and heterocyclic systems that could be synthesized using this compound as a starting material, based on established synthetic routes for related compounds.

| Synthetic Strategy | Potential Product | Key Reaction |

| Aryl Radical Cyclization | Isoindolinones, Benzolactams | Intramolecular Homolytic Aromatic Substitution |

| Palladium-Catalyzed Annulation | Phenanthridinones | C-H Activation/Annulation |

| Nucleophilic Aromatic Substitution | Xanthones, Thioxanthones | Intramolecular Ether/Thioether Formation |

The versatility of this compound as a building block in organic synthesis is evident from the diverse array of potential transformations it can undergo. Its unique substitution pattern provides a gateway to novel and complex molecular architectures with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure for 3 Bromo 6 Chloro 2,4 Difluorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a comprehensive analysis of 3-Bromo-6-chloro-2,4-difluorobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) NMR techniques, would be indispensable.

The ¹H NMR spectrum of this compound is expected to feature two main signals: one for the carboxylic acid proton and one for the aromatic proton.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It would typically appear as a broad singlet in the downfield region of the spectrum, anticipated between 10.0 and 13.0 ppm . The exact chemical shift can be influenced by the solvent and concentration.

Aromatic Proton (Ar-H): The single proton on the aromatic ring is at the C5 position. Its chemical shift will be influenced by the surrounding halogen substituents. The electron-withdrawing nature of the fluorine, chlorine, and bromine atoms would shift this proton downfield. It is expected to appear as a multiplet due to coupling with the two adjacent fluorine atoms. A triplet of doublets or a more complex pattern might be observed in the range of 7.5 to 8.5 ppm . The coupling constants (J-values) would provide crucial information about the through-bond and through-space interactions with the neighboring fluorine nuclei.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -COOH | 10.0 - 13.0 | Broad Singlet | N/A |

| Ar-H (H-5) | 7.5 - 8.5 | Triplet of Doublets (or complex multiplet) | J(H-F) and J(H-F) coupling expected |

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts are significantly influenced by the attached substituents (Br, Cl, F, and COOH).

Carbonyl Carbon (-COOH): This carbon is the most deshielded and will appear at the furthest downfield position, typically in the range of 165-175 ppm .

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts due to the varied substitution pattern. The carbons directly bonded to the highly electronegative fluorine atoms (C-2 and C-4) are expected to show large C-F coupling constants. The carbon attached to the bromine (C-3) and the carbon attached to the chlorine (C-6) will also have characteristic chemical shifts. The carbon bearing the proton (C-5) and the carbon attached to the carboxylic acid group (C-1) will also be identifiable.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| C=O | 165 - 175 | No |

| C-1 | 120 - 130 | Yes (small) |

| C-2 | 155 - 165 | Yes (large) |

| C-3 | 110 - 120 | Yes (small) |

| C-4 | 150 - 160 | Yes (large) |

| C-5 | 115 - 125 | Yes (small) |

| C-6 | 125 - 135 | Yes (small) |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, two distinct fluorine signals are expected, corresponding to the fluorine atoms at the C-2 and C-4 positions. The chemical shifts will be influenced by the other substituents on the ring. Each fluorine signal would likely appear as a doublet of doublets, due to coupling with the adjacent aromatic proton (H-5) and with the other fluorine atom.

Predicted ¹⁹F NMR Data for this compound

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F at C-2 | -110 to -130 | Doublet of Doublets |

| F at C-4 | -100 to -120 | Doublet of Doublets |

COSY (Correlation Spectroscopy): While there is only one aromatic proton, a COSY experiment would not show any correlations in the aromatic region. However, it can be used to confirm the absence of proton-proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a clear correlation between the aromatic proton signal and the signal of the carbon it is attached to (C-5). This would be a key experiment for definitively assigning the C-5 resonance in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. The aromatic proton (H-5) would be expected to show correlations to several carbons, including C-1, C-3, C-4, and C-6. These correlations would be instrumental in assigning the quaternary carbon signals in the ¹³C NMR spectrum and confirming the substitution pattern on the aromatic ring.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups and bonds within the molecule.

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ , which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.

C=O Stretch (Carbonyl): A strong, sharp absorption band corresponding to the carbonyl stretching vibration of the carboxylic acid is anticipated around 1700-1725 cm⁻¹ . The presence of electron-withdrawing halogen substituents on the aromatic ring may shift this band to a slightly higher frequency.

C-O Stretch (Carboxylic Acid): A medium intensity band for the C-O stretching vibration is expected in the region of 1210-1320 cm⁻¹ .

Aromatic C=C Stretches: Medium to weak absorptions in the region of 1450-1600 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

C-F Stretches: Strong absorptions due to the C-F stretching vibrations are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹ .

C-Cl Stretch: The C-Cl stretching vibration would give rise to a medium to strong absorption in the range of 600-800 cm⁻¹ .

C-Br Stretch: The C-Br stretching vibration is expected to appear as a medium to strong absorption at a lower frequency, typically in the 500-650 cm⁻¹ region.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O Stretch (Carbonyl) | 1700 - 1725 | Strong, Sharp |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |

| Aromatic C=C Stretches | 1450 - 1600 | Medium to Weak |

| C-F Stretches | 1100 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

| C-Br Stretch | 500 - 650 | Medium to Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Data

FT-Raman spectroscopy serves as a critical counterpart to FT-IR spectroscopy by providing data on the vibrational modes of a molecule. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in an IR spectrum. For this compound, the FT-Raman spectrum would be expected to show prominent bands corresponding to the vibrations of the benzene (B151609) ring and the carbon-halogen bonds.

Detailed analysis of related substituted benzoic acids suggests that the C-H stretching modes of the phenyl ring would appear around 3121 cm⁻¹ ijtsrd.com. The in-plane and out-of-plane C-H bending vibrations are anticipated in the ranges of 1000-1300 cm⁻¹ and 700-1000 cm⁻¹, respectively ijtsrd.com. The characteristic C=O stretching vibration of the carboxylic acid group is expected to be a strong band in the Raman spectrum, typically observed around 1652 cm⁻¹ for similar substituted benzoic acids ijtsrd.com. Vibrations associated with the carbon-halogen bonds (C-Br, C-Cl, C-F) would also be present at lower frequencies.

Table 1: Predicted FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch (aromatic) | ~3120 | Medium |

| C=O Stretch (carboxylic acid) | ~1650 | Strong |

| C=C Stretch (aromatic ring) | 1400-1600 | Strong |

| C-H In-plane Bend | 1000-1300 | Medium-Weak |

| C-H Out-of-plane Bend | 700-1000 | Medium |

| C-F Stretch | 1100-1300 | Medium |

| C-Cl Stretch | 600-800 | Medium |

| C-Br Stretch | 500-600 | Medium |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general spectroscopic principles, as specific experimental data for this compound is not publicly available.

Normal Co-ordinate Analysis for Detailed Vibrational Assignment

A normal co-ordinate analysis (NCA) is a computational method used to provide a more detailed and accurate assignment of the vibrational bands observed in FT-IR and FT-Raman spectra. This analysis involves creating a theoretical model of the molecule and calculating its vibrational frequencies. By comparing these calculated frequencies with the experimental data, a definitive assignment of each vibrational mode can be achieved. For complex molecules like this compound, with many possible vibrational modes, NCA is an essential tool for a complete structural characterization. Studies on related molecules like 4-butyl benzoic acid have successfully employed Density Functional Theory (DFT) calculations for this purpose nih.gov.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. This allows for the determination of the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Exact Mass Determination

High-resolution electrospray ionization mass spectrometry (HRESIMS) is a soft ionization technique that is ideal for determining the precise molecular weight of a compound. For this compound (C₇H₂BrClF₂O₂), the expected monoisotopic mass can be calculated with high accuracy. The presence of bromine and chlorine atoms, with their characteristic isotopic distributions (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1), would result in a distinctive isotopic pattern for the molecular ion peak, further confirming the elemental composition of the molecule.

Electron Ionization (EI) and Other Ionization Methods for Structural Insights

Electron ionization (EI) is a higher-energy ionization technique that causes fragmentation of the molecule. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. For halogenated benzoic acids, characteristic fragmentation pathways include the loss of the halogen atoms, the carboxylic acid group, and other neutral fragments miamioh.edudocbrown.info.

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ and several key fragment ions. The relative abundances of these ions would provide clues about the stability of different parts of the molecule. The 'ortho effect', a phenomenon where adjacent functional groups influence fragmentation, could also play a role in the mass spectrum of this compound nih.gov.

Table 2: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 270/272/274 | [C₇H₂BrClF₂O₂]⁺ | Molecular Ion (M)⁺ |

| 225/227/229 | [C₆H₂BrClF₂]⁺ | Loss of COOH |

| 191/193 | [C₇H₂ClF₂O₂]⁺ | Loss of Br |

| 235/237 | [C₇H₂BrF₂O₂]⁺ | Loss of Cl |

| 146 | [C₆H₂F₂]⁺ | Loss of Br, Cl, and COOH |

Note: The m/z values are nominal and the pattern will be more complex due to isotopic distributions. This data is predicted based on general fragmentation patterns of halogenated aromatic compounds.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The benzene ring in this compound is a chromophore that will absorb UV light. The substitution pattern on the ring will influence the wavelengths of maximum absorbance (λmax).

For benzoic acid itself, characteristic absorption bands are observed around 194 nm, 230 nm, and 274 nm sielc.com. The presence of multiple halogen substituents and the carboxylic acid group on the benzene ring of this compound is expected to cause a shift in these absorption bands, likely to longer wavelengths (a bathochromic shift), due to the influence of the substituents on the electronic structure of the aromatic system. The exact positions of the λmax values would provide further confirmation of the compound's identity and electronic nature. Studies on benzoic acid in different pH environments also show shifts in absorption maxima, which can be relevant for understanding the behavior of this acidic compound in various solvents rsc.org.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) |

| π → π | ~210-240 |

| n → π | ~270-290 |

Note: The data in this table is an estimation based on the known UV-Vis spectra of substituted benzoic acids.

Computational Chemistry and Theoretical Investigations of 3 Bromo 6 Chloro 2,4 Difluorobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Specific DFT calculations for the geometry optimization and energy of 3-Bromo-6-chloro-2,4-difluorobenzoic acid are not documented in the available literature.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

High-accuracy electronic structure determinations using ab initio methods for this compound have not been reported in the searched scientific papers.

Molecular Orbital Theory Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Spatial Distributions

Data on the HOMO-LUMO energies and their spatial distribution for this compound are not available. Studies on related compounds show that such calculations are used to indicate that charge transfer occurs within the molecules. nih.gov

Application of Frontier Molecular Orbital (FMO) Theory to Predict Reactivity

Without HOMO and LUMO data, an analysis of the compound's reactivity based on Frontier Molecular Orbital theory cannot be conducted.

Charge Distribution and Electrostatic Potential Mapping

Information regarding the charge distribution and molecular electrostatic potential (MESP) maps for this compound is not present in the available research. For related molecules, MESP analysis has been performed to understand their electrophilic and nucleophilic sites. nih.gov

Mulliken Charge Analysis

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Specific Molecular Electrostatic Potential (MEP) maps for this compound have not been detailed in the available scientific literature. An MEP map is a valuable computational tool that illustrates the charge distribution of a molecule in three dimensions, allowing for the prediction of reactive sites. For a molecule like this compound, an MEP map would likely show regions of negative potential (red/yellow) around the electronegative oxygen atoms of the carboxylic acid group and the halogen atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group, highlighting sites for nucleophilic attack. Such analysis is crucial for understanding intermolecular interactions and predicting chemical reactivity. researchgate.net

Prediction and Validation of Spectroscopic Parameters

Theoretical Prediction of NMR Chemical Shifts

While experimental NMR data for related compounds exists, specific theoretical predictions of ¹H and ¹³C NMR chemical shifts for this compound are not found in the reviewed literature. Computational methods, such as those based on DFT, are powerful tools for predicting NMR spectra. bohrium.comdocbrown.inforsc.org These predictions, when compared with experimental data, can aid in the definitive assignment of spectral peaks and provide a deeper understanding of the electronic environment of the nuclei. For this particular molecule, theoretical calculations would need to account for the complex interplay of the inductive and anisotropic effects of the four different halogen substituents and the carboxylic acid group on the chemical shifts of the aromatic proton and carbon atoms.

Computational Modeling of Vibrational Frequencies and Intensities

A detailed computational analysis of the vibrational frequencies and intensities for this compound is not present in the accessible literature. Such studies, typically employing methods like DFT and Hartree-Fock (HF) calculations, are used to predict the infrared (IR) and Raman spectra of a molecule. nih.govnih.govresearchgate.net By calculating the harmonic frequencies and their corresponding intensities, researchers can assign the vibrational modes of the molecule, such as the characteristic C=O stretching of the carboxylic acid, C-C stretching modes of the aromatic ring, and the various C-H, C-F, C-Cl, and C-Br bending and stretching vibrations. researchgate.net These theoretical spectra can then be compared with experimental spectra for validation.

Simulation of Electronic Absorption Spectra

Simulations of the electronic absorption spectra (UV-Vis) for this compound are not available in the reviewed scientific papers. Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are commonly used to simulate UV-Vis spectra by calculating the electronic transition energies and oscillator strengths. researchgate.netrsc.orgrsc.org For a substituted benzoic acid, these simulations would help in understanding the electronic transitions, such as π→π* and n→π* transitions, and how they are influenced by the auxochromic and chromophoric groups present on the benzene (B151609) ring. acs.org

Non-Linear Optical (NLO) Properties and First-Order Hyperpolarizability Calculations

There are no specific studies on the non-linear optical (NLO) properties or first-order hyperpolarizability (β) calculations for this compound in the surveyed literature. The investigation of NLO properties is significant for the development of new materials for optoelectronic applications. researchgate.netnih.gov Computational methods are often employed to predict the NLO response of molecules, with the first-order hyperpolarizability being a key parameter for second-harmonic generation. For organic molecules, a large hyperpolarizability is often associated with significant intramolecular charge transfer, which could be influenced by the electron-donating and -withdrawing substituents on the aromatic system. researchgate.net

Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Heat Capacity)

The thermodynamic properties of molecules like this compound are crucial for understanding their stability, reactivity, and behavior in chemical processes. These properties, including enthalpy (ΔH), entropy (ΔS), and heat capacity (Cp), can be calculated using computational methods, primarily based on quantum mechanics.

Theoretical calculations for thermodynamic properties typically involve:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule.

Frequency Calculations: Once the optimized geometry is found, vibrational frequency calculations are performed. These frequencies are then used in statistical mechanics equations to calculate the thermodynamic properties.

For substituted benzoic acids, computational studies have shown that thermodynamic parameters are significantly influenced by the nature and position of the substituents on the benzene ring. nih.govrsc.org For instance, the presence of electron-withdrawing groups like halogens can affect the electronic distribution and, consequently, the thermodynamic stability of the molecule.

While specific calculated values for this compound are not available, we can look at data for related compounds to understand the expected trends. For example, studies on various substituted benzoic acids have provided reliable sets of thermodynamic data through a combination of experimental and computational methods. nih.govcdnsciencepub.com

Table 1: Representative Thermodynamic Data for Related Benzoic Acid Derivatives

This table presents a hypothetical representation of the kind of data that would be generated from a computational study of this compound, based on values for other benzoic acid derivatives found in the literature. The precise values would require a dedicated computational analysis.

| Property | Symbol | Hypothetical Value | Units |

| Standard Enthalpy of Formation (gas) | ΔH°f(g) | -450 to -550 | kJ/mol |

| Standard Molar Entropy (gas) | S°(g) | 400 to 450 | J/mol·K |

| Heat Capacity at constant pressure (gas) | Cp(g) | 150 to 180 | J/mol·K |

Note: These values are illustrative and based on general trends for halogenated aromatic compounds. Actual values for this compound would need to be determined through specific quantum chemical calculations.

The enthalpy of formation provides insight into the molecule's stability. The entropy value reflects the degree of disorder of the system, and heat capacity indicates how much heat is required to raise the temperature of the substance. For a polyhalogenated compound like this compound, the interplay of the different halogens (bromine, chlorine, and fluorine) would create a unique electronic environment influencing these thermodynamic quantities.

Reactivity Descriptors (e.g., Fukui Functions) for Site Selectivity Prediction

To predict the most likely sites for chemical reactions on this compound, computational chemists employ reactivity descriptors derived from density functional theory (DFT). One of the most powerful of these is the Fukui function , f(r). wikipedia.org This function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. wikipedia.org

The Fukui function helps to identify:

Nucleophilic attack sites: Regions where f+(r) is large are susceptible to attack by nucleophiles (electron-rich species). These are the sites that can best accommodate an additional electron.

Electrophilic attack sites: Regions where f-(r) is large are prone to attack by electrophiles (electron-poor species). These are the sites from which an electron is most easily removed. mdpi.com

Radical attack sites: Regions where f0(r) is large are susceptible to attack by radicals.

For a complex molecule like this compound, the Fukui function can predict which of the carbon atoms on the benzene ring is most likely to undergo substitution, or how the carboxylic acid group will influence reactivity. The electron-withdrawing effects of the bromine, chlorine, and fluorine atoms, combined with the directing effect of the carboxylic acid group, will create a complex reactivity pattern.

The analysis of Fukui functions for substituted benzoic acids has shown that electron-withdrawing substituents increase the acidity of the carboxylic acid. nih.gov Furthermore, these functions can predict the most probable sites for electrophilic aromatic substitution. nih.gov

Table 2: Condensed Fukui Functions for Hypothetical Analysis of this compound

This table illustrates how condensed Fukui functions (values assigned to individual atoms) would be presented to predict reactivity. The specific values would be the result of a DFT calculation.

| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) |

| C1 (-COOH) | Low | Low |

| C2 (-F) | Moderate | Moderate |

| C3 (-Br) | Low | High |

| C4 (-F) | Moderate | Moderate |

| C5 (-H) | High | Low |

| C6 (-Cl) | Low | High |

Note: The labels "Low," "Moderate," and "High" are for illustrative purposes to demonstrate the predictive power of Fukui functions. Actual numerical values and their interpretation would depend on a rigorous computational study.

Based on general principles of aromatic reactivity, the positions on the ring would have varying susceptibilities to attack. The interplay of the inductive and resonance effects of the four different substituents (Br, Cl, F, and COOH) would lead to a nuanced reactivity profile that could be precisely mapped using Fukui function analysis.

Applications of 3 Bromo 6 Chloro 2,4 Difluorobenzoic Acid As a Versatile Synthetic Intermediate in Specialized Research Areas

Precursor in the Synthesis of Novel Fluorinated Organic Compounds

3-Bromo-6-chloro-2,4-difluorobenzoic acid is a highly functionalized aromatic compound that serves as a valuable precursor in the synthesis of novel fluorinated organic compounds. The presence of multiple halogen substituents (bromine, chlorine, and fluorine) on the benzoic acid core imparts unique reactivity and allows for selective chemical transformations. This makes it an attractive starting material for the construction of complex molecular architectures, particularly fluorinated heterocycles, which are of significant interest in medicinal chemistry and materials science. nih.govresearchgate.netnih.gov

The strategic placement of the bromine and chlorine atoms allows for their differential reactivity in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This enables the sequential and regioselective introduction of various substituents, leading to a diverse range of derivatives. The fluorine atoms, in addition to influencing the electronic properties of the molecule, can also participate in specific chemical transformations or remain as key structural features in the final products, often enhancing their biological activity or material properties.

Research has demonstrated the utility of polyhalogenated and fluorinated benzoic acids as key building blocks for a variety of novel fluorinated compounds. For instance, similar fluorinated precursors are employed in the synthesis of fluorinated heterocycles like pyrones, pyrazoles, isoxazoles, pyrimidines, and quinolines. nih.govresearchgate.net The synthesis of 2-aryl-6-polyfluoroalkyl-4-pyrones and their 3-bromo derivatives, for example, has been achieved through a one-pot cyclization involving bromination/dehydrobromination of enediones. nih.gov This highlights the potential of bromo-substituted fluorinated acids in constructing complex heterocyclic systems.

The general synthetic strategies often involve the initial conversion of the carboxylic acid group to a more reactive derivative, such as an acid chloride or an ester, followed by reactions at the halogenated positions. The inherent reactivity differences between the C-Br and C-Cl bonds can be exploited under carefully controlled reaction conditions to achieve selective functionalization.

Building Block for the Development of Advanced Pharmaceuticals and Agrochemicals

The unique structural features of this compound make it a crucial building block in the development of advanced pharmaceuticals and agrochemicals. The presence and specific arrangement of the halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. ed.ac.ukacs.orgnih.govnih.gov

In pharmaceutical research, the incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance their efficacy and metabolic profile. The difluoro-substitution pattern in this compound is therefore a highly desirable feature. The bromine and chlorine atoms provide synthetic handles for the introduction of various pharmacophores through cross-coupling reactions, allowing for the rapid generation of compound libraries for screening and lead optimization.

While direct synthesis of commercial drugs starting from this compound is not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The principles of medicinal chemistry suggest its utility in constructing molecules for a range of therapeutic areas.

Intermediate for Fluoroquinolone Antibiotics and Analogs

Fluoroquinolones are a critically important class of broad-spectrum synthetic antibiotics. nih.govbayer.com A key structural feature of many modern fluoroquinolones is the presence of a fluorine atom at the C-6 position of the quinolone ring system, which is crucial for their potent antibacterial activity. nih.gov The synthesis of the quinolone core often involves the cyclization of a substituted aniline (B41778) derivative with a suitable three-carbon fragment.

This compound is a highly relevant precursor for the synthesis of the aniline component required for certain fluoroquinolone analogs. The synthetic utility of this compound lies in its potential for transformation into a key intermediate for the construction of the quinolone core. For instance, the well-known Grohe method for quinolone synthesis, and its variations, often start from polyhalogenated anilines, which can be derived from their corresponding benzoic acids. bayer.com

The general synthetic approach would involve the conversion of the carboxylic acid group of this compound into an amino group, typically through a Curtius, Hofmann, or Schmidt rearrangement. This would yield a highly substituted aniline, which can then be further elaborated to construct the quinolone ring system. The remaining bromine and chlorine atoms can be retained in the final molecule or replaced with other functional groups, such as the piperazine (B1678402) moiety commonly found at the C-7 position of many fluoroquinolones, to modulate the antibacterial spectrum and pharmacokinetic properties. nih.gov

Patents in the field of fluoroquinolone synthesis describe the use of variously substituted fluorobenzoic acids as starting materials, underscoring the industrial relevance of such compounds. google.comjustia.com For example, the preparation of quinolone-3-carboxylic acid derivatives, which are central to the structure of these antibiotics, often begins with precursors that are structurally analogous to this compound. researchgate.net

Role in Material Science Applications

In addition to its applications in the life sciences, this compound and structurally related compounds have potential applications in material science. The incorporation of halogen atoms, particularly fluorine, into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics.

Benzoic acid and its derivatives have been studied for their ability to be incorporated into polymer matrices. For instance, research has shown that benzoic acid can be segregated within the crystalline cavities of polymers like syndiotactic polystyrene (sPS). mdpi.com This suggests the possibility of using functionalized benzoic acids, such as this compound, to create novel polymer composites with tailored properties. The halogen atoms could influence the interaction of the benzoic acid derivative with the polymer host and could also serve as reactive sites for further modification of the material.

Furthermore, poly(benzoic acid) itself has been synthesized and investigated as a precursor to poly(p-phenylene), a highly stable and electroconductive polymer. google.com The synthesis of poly(benzoic acid) involves the polymerization of benzoic acid derivatives. While the direct polymerization of this compound has not been reported, its structure suggests that it could be used as a monomer or co-monomer to create novel aromatic polymers. The resulting polymers would be expected to have unique properties due to the presence of the bromo, chloro, and fluoro substituents. These polymers could have applications in areas such as organic electronics, high-performance coatings, and advanced composites.

The presence of multiple reactive sites on the this compound molecule also opens up possibilities for its use as a cross-linking agent or as a monomer for the synthesis of dendrimers and other complex macromolecular architectures.

Utility in Late-Stage Functionalization Strategies for Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and chemical biology that involves the introduction of new functional groups into a complex molecule, such as a drug candidate or a peptide, at a late step in the synthetic sequence. This approach allows for the rapid diversification of lead compounds and the fine-tuning of their properties without the need for de novo synthesis. Given its array of functional groups, this compound has potential utility as a building block for reagents used in LSF.

While there are no direct reports of using this compound itself as an LSF reagent, its structure is amenable to being converted into a tool for this purpose. For example, it could be transformed into a reactive probe for modifying proteins and peptides. Recent research has demonstrated the late-stage modification of peptides at cysteine and tryptophan residues using various functionalized reagents. rsc.orgnih.govresearchgate.net

A molecule like this compound could be derivatized to contain a group that selectively reacts with a specific amino acid side chain. For example, the carboxylic acid could be coupled to a moiety that targets cysteine residues. The bromo and chloro substituents could then serve as points for attaching reporter groups, cross-linkers, or other functionalities.

The principles of LSF are illustrated by the photocatalytic C2-alkylation of tryptophan in peptides using bromodifluoroacetate-derived radical precursors. nih.gov This demonstrates the potential for using halogenated compounds to generate reactive species for the modification of complex biomolecules. Similarly, diaryliodonium salts have been used for the chemoselective arylation of cysteine residues in peptides and proteins. rsc.orgresearchgate.net It is conceivable that this compound could be a starting material for the synthesis of novel reagents for such transformations.

Design and Synthesis of Labeled Compounds for Mechanistic and Analytical Studies

Isotopically labeled compounds are indispensable tools in pharmaceutical research and development. They are used to elucidate metabolic pathways, to study the mechanism of action of drugs, and as internal standards in quantitative bioanalytical assays. The synthesis of a labeled version of this compound would provide a valuable chemical probe for a variety of studies.

While specific syntheses of labeled this compound are not detailed in the literature, established methods for isotopic labeling could be applied. For example, the carboxylic acid group could be labeled with carbon-13 (¹³C) or carbon-14 (B1195169) (¹⁴C) by using a labeled source of carbon dioxide in the final carboxylation step of a synthetic route. Alternatively, stable isotopes such as deuterium (B1214612) (²H) could be incorporated into the aromatic ring.

A labeled version of this compound could be used to trace its metabolic fate in vivo. By tracking the distribution and transformation of the labeled compound, researchers could identify its metabolites and gain insights into its pharmacokinetic profile. This information is crucial for assessing the safety and efficacy of any potential drug candidate derived from this building block.

In mechanistic studies, a labeled version of the compound could be used to follow the course of a chemical reaction and to identify the intermediates and products formed. This would be particularly useful for optimizing reaction conditions and for understanding the role of the various functional groups in the molecule's reactivity.

Furthermore, an isotopically labeled analog would be an ideal internal standard for quantitative analysis by mass spectrometry. The use of a stable isotope-labeled internal standard allows for highly accurate and precise quantification of the unlabeled analyte in complex biological matrices such as plasma or urine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.